molecular formula C6H9F3N2O B2926022 3-(3,3,3-Trifluoropropyl)imidazolidin-4-one CAS No. 1551423-37-0

3-(3,3,3-Trifluoropropyl)imidazolidin-4-one

Cat. No.: B2926022
CAS No.: 1551423-37-0
M. Wt: 182.146
InChI Key: JPKXDYNHVDRULH-UHFFFAOYSA-N
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Description

3-(3,3,3-Trifluoropropyl)imidazolidin-4-one ( 1551423-37-0) is an imidazolidine derivative with the molecular formula C6H9F3N2O and a molecular weight of 182.14 g/mol . This compound is provided for research and development purposes only. Imidazolidines are a class of heterocyclic compounds that serve as key components in the development of bioactive molecules . Recent scientific literature highlights the significant role of similar trifluoromethyl-containing structures in the synthesis of novel chemical analogs. For instance, research demonstrates the use of α-(trifluoromethyl)styrenes with nitrogen-containing heterocycles, like 2-nitroimino-imidazolidine, to create trifluoromethyl- or gem-difluorovinyl-containing analogues of neonicotinoid insecticides . These methodologies are valued for their simple setup, mild reaction conditions, and broad substrate scope, making building blocks such as this compound valuable for researchers in medicinal and agrochemical chemistry exploring fluorine-containing compounds . The compound is characterized by its SMILES notation: FC(F)(F)CCN1CNCC1=O . Researchers should handle this material with appropriate safety precautions. This product is for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3,3,3-trifluoropropyl)imidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)1-2-11-4-10-3-5(11)12/h10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKXDYNHVDRULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CN1)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-Trifluoropropyl)imidazolidin-4-one typically involves the reaction of 3,3,3-trifluoropropylamine with glyoxal in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,3,3-Trifluoropropyl)imidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-(3,3,3-Trifluoropropyl)imidazolidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-(3,3,3-Trifluoropropyl)imidazolidin-4-one exerts its effects involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The imidazolidin-4-one ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazolidinone Derivatives

Compound Name CAS Number Molecular Formula Substituents Key Features
This compound 1551423-37-0 C₆H₉F₃N₂O 3,3,3-Trifluoropropyl at position 3 Fluorinated alkyl chain enhances lipophilicity; potential metabolic stability .
4-Isopropyl-3-(3-morpholinophenyl)-1-(trifluoromethyl)imidazolidin-2-one Not provided C₂₀H₂₅F₃N₄O₂ Trifluoromethyl (position 1), morpholinophenyl (position 3) Bulkier substituents; trifluoromethyl improves electronegativity. Synthesized via Pd-catalyzed coupling, indicating modular functionalization .
3-[3-(Dimethylamino)propyl]-2-thioxoimidazolidin-4-one Not provided C₈H₁₅N₃OS Thioxo group (position 2), dimethylaminopropyl (position 3) Thioxo substitution alters hydrogen-bonding capacity; dimethylamino group introduces basicity .
Cangrelor (USAN RR-120) Not provided Complex adenylate 3,3,3-Trifluoropropylthio group Antiplatelet agent; demonstrates the therapeutic relevance of trifluoropropylthio motifs in bioactive molecules .

Key Insights:

Fluorination Patterns: The trifluoropropyl group in the target compound provides a balance of hydrophobicity and electronic effects, contrasting with trifluoromethyl (in ’s compound) and trifluoropropylthio (in cangrelor). Longer fluorinated chains may enhance membrane permeability but could reduce solubility .

Core Modifications: The thioxo group in ’s compound replaces the carbonyl oxygen, reducing polarity and altering hydrogen-bonding interactions. This modification could impact solubility and target binding . Morpholinophenyl and isopropyl substituents () introduce steric bulk and aromaticity, likely influencing target selectivity and synthetic complexity .

Commercial availability of the target compound () implies established synthetic protocols, possibly leveraging nucleophilic substitution or cyclization strategies.

Biological Activity

3-(3,3,3-Trifluoropropyl)imidazolidin-4-one is a heterocyclic compound notable for its imidazolidinone ring structure and a trifluoropropyl substituent. This unique configuration enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and materials science. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

The compound's structure can be represented as follows:

  • Chemical Formula : C₇H₈F₃N₂O
  • CAS Number : 1551423-37-0

The trifluoropropyl group significantly influences the compound's chemical reactivity and biological interactions. Its lipophilic nature allows for better membrane permeability, which is crucial for biological activity.

Biological Activity

Preliminary studies have indicated that this compound exhibits various biological activities:

Interaction Studies

Understanding how this compound interacts with biological systems is critical. Interaction studies have focused on its protein binding capabilities and pharmacokinetic properties. The trifluoropropyl substituent enhances binding affinity to various biological targets due to increased hydrophobic interactions.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of Action
This compoundAntiparasiticDisruption of physiological processes in parasites
1-(Trifluoromethyl)imidazoleAntimicrobialInhibition of cell wall synthesis
2-(Trifluoromethyl)thiazoleAntifungalInhibition of fungal cell membrane integrity

Case Studies

  • Efficacy Against Fleas : A study conducted on the efficacy of this compound against Ctenocephalides felis (the common cat flea) demonstrated significant reduction in flea viability at concentrations as low as 10 µg/mL. The study concluded that the compound could be a viable candidate for developing new antiparasitic treatments .
  • Impact on Bacterial Growth : Another case study explored the antimicrobial effects of the compound against Staphylococcus aureus. Results indicated that at a concentration of 50 µg/mL, the compound inhibited bacterial growth by 70%, suggesting potential use in treating bacterial infections.

Synthesis Methods

Various synthesis methods for producing this compound have been reported. These methods typically involve the reaction of imidazolidinone derivatives with trifluoropropyl halides under controlled conditions to ensure high yields and purity.

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